![molecular formula C29H21N3O8 B2928532 Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate CAS No. 392242-59-0](/img/structure/B2928532.png)
Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate is a chemical compound . It contains a total of 58 bonds, including 39 non-H bonds, 28 multiple bonds, 9 rotatable bonds, 6 double bonds, and 22 aromatic bonds. It also has 1 five-membered ring and 3 six-membered rings .
Molecular Structure Analysis
The molecular structure of Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate is complex, with a total of 58 bonds. It includes 39 non-H bonds, 28 multiple bonds, 9 rotatable bonds, 6 double bonds, and 22 aromatic bonds. The structure also includes 1 five-membered ring and 3 six-membered rings .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a reactant for the synthesis of indolyl ethanones , which are known as indoleamine 2,3-dioxygenase inhibitors . These inhibitors have potential therapeutic applications in treating diseases such as cancer, where they can modulate the immune response by affecting tryptophan metabolism in tumor cells.
Pharmacology
The pharmacological applications of this compound include its use in the development of histamine H3 receptor inverse agonists . These agonists are explored for their potential to treat various central nervous system disorders, including sleep-wake disorders and cognitive impairments.
Biochemistry
In biochemistry, the compound finds application as a precursor for PPAR-γ binding agents . These agents are significant in the treatment and management of osteoporosis, as PPAR-γ plays a crucial role in the differentiation and function of osteoblasts and adipocytes.
Organic Synthesis
This compound is valuable in organic synthesis, particularly in the construction of complex molecules. It serves as a building block for the synthesis of various indole derivatives , which are prevalent in a wide range of natural products and pharmaceuticals . The versatility of indole chemistry allows for the creation of compounds with diverse biological activities.
Analytical Chemistry
In analytical chemistry, 3,5-dinitrobenzoic acid , a related compound, is used to identify alcohol components in esters through derivatization . This process involves reacting the substance with 3,5-dinitrobenzoic acid to form a derivative that can be more easily identified and quantified.
Drug Discovery
The compound’s role in drug discovery is linked to its use in the preparation of nonpeptide glycoprotein IIB/IIIA inhibitors . These inhibitors are important in the development of antiplatelet drugs, which are essential for preventing thrombosis in cardiovascular diseases.
Corrosion Inhibition
Although not a direct application of the compound , 3,5-dinitrobenzoic acid is an important corrosion inhibitor . It is used to protect metals from corrosion, which is a valuable property in various industrial applications.
Photographic Applications
Again, related to 3,5-dinitrobenzoic acid , this compound is utilized in photography . It is involved in the chemical processes that develop photographic films, highlighting the broad utility of the dinitrobenzoic acid moiety.
Propriétés
IUPAC Name |
ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O8/c1-3-39-29(34)26-17(2)30(19-9-5-4-6-10-19)27-23-12-8-7-11-22(23)25(16-24(26)27)40-28(33)18-13-20(31(35)36)15-21(14-18)32(37)38/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPVCVEGRYVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

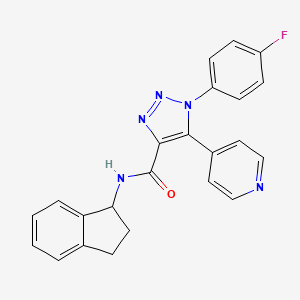
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2928452.png)
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)
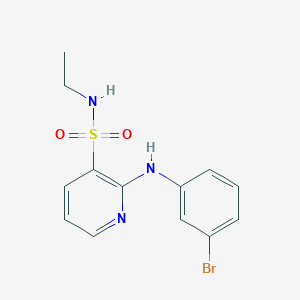

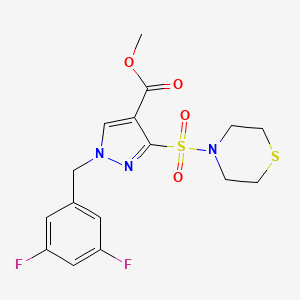
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)
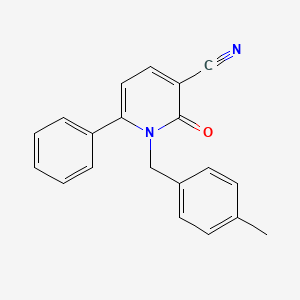

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928465.png)
![4-oxo-4-[2-(3-oxo-4H-quinoxalin-2-yl)anilino]butanoic acid](/img/structure/B2928466.png)
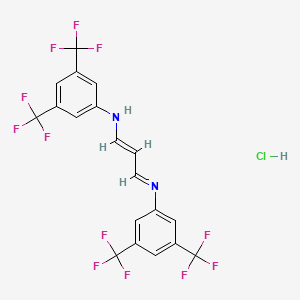
![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)
